
N-(4-(methylthio)-1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound , due to its complex nomenclature, is indicative of a multifaceted structure that could potentially interact with biological systems in various ways. The detailed analysis of this compound involves its synthesis, molecular and physical properties, and chemical reactivity, which are crucial for understanding its potential applications and interactions in scientific research.
Synthesis Analysis
The synthesis of complex acetamides and related compounds involves multiple steps, including the formation of key intermediate structures and the use of specific catalysts to enhance reaction efficiency. Techniques such as the Williamson reaction, aminolysis, and the use of piperidine as a catalyst are common in synthesizing similar compounds. For instance, the synthesis of piperidine and pyridine derivatives has been shown to involve nucleophilic addition reactions, cyclization processes, and the manipulation of functional groups to achieve desired properties (Han et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups, including acetamide, methylthio, and pyridin-4-yloxy moieties. X-ray diffraction analysis is often employed to determine the conformation and packing of molecules in crystals, revealing the influence of intramolecular and intermolecular hydrogen bonds on the molecular structure (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Compounds like "N-(4-(methylthio)-1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-2-yl)acetamide" exhibit a range of chemical reactivities due to their complex structures. These can include reactions with other organic compounds to form new heterocyclic structures or undergo oxidation and reduction reactions. The presence of functional groups like acetamide and methylthio significantly influences the chemical properties and reactivity patterns of these molecules (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are directly influenced by their molecular configuration. For example, the insertion of specific units like piperazine can enhance the aqueous solubility of these compounds, which is crucial for their potential application in various fields (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for forming derivatives, are pivotal for understanding the utility of these compounds. The ability to undergo substitution reactions, form stable complexes with metals, and participate in cycloaddition reactions are examples of chemical properties that define the versatility of these molecules (Ismailova et al., 2014).
Applications De Recherche Scientifique
Pyridine Derivatives as Insecticides
Research by Bakhite et al. (2014) delved into the synthesis of pyridine derivatives, including compounds structurally related to N-(4-(methylthio)-1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-2-yl)acetamide, to evaluate their insecticidal properties. The study revealed significant insecticidal activities against cowpea aphid, suggesting potential agricultural applications (Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A., 2014).
KOR Antagonist for Therapeutic Applications
A study by Grimwood et al. (2011) focused on the pharmacological characterization of a compound similar in structure, demonstrating its high affinity as a κ-opioid receptor (KOR) antagonist. The compound showed potential for treating depression and addiction disorders, indicating the therapeutic versatility of such chemical structures (Grimwood, S., Lu, Y., Schmidt, A. W., Vanase-Frawley, M., Sawant-Basak, A., Miller, E., Mclean, S., Freeman, J., Wong, S., McLaughlin, J., & Verhoest, P., 2011).
ACAT-1 Inhibition for Disease Treatment
Shibuya et al. (2018) identified a compound, K-604, with a structure related to the given chemical, as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). The study highlights the potential of such compounds in treating diseases associated with ACAT-1 overexpression, such as atherosclerosis and certain types of cancer (Shibuya, K., Kawamine, K., Ozaki, C., Ohgiya, T., Edano, T., Yoshinaka, Y., & Tsunenari, Y., 2018).
Synthesis and Evaluation of Piperidine Derivatives
Research by Virk et al. (2018) explored the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, which are structurally similar to the query compound. These derivatives were assessed for their inhibitory potential against various enzymes, demonstrating the chemical versatility and potential biomedical applications of such structures (Virk, N., Rehman, A., Abbasi, M., Siddiqui, S. Z., Rashid, U., Iqbal, J., Saleem, M., Ashraf, M., Shahid, W., & Shah, S. A., 2018).
Propriétés
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-(4-pyridin-4-yloxypiperidin-1-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-13(21)19-16(7-12-24-2)17(22)20-10-5-15(6-11-20)23-14-3-8-18-9-4-14/h3-4,8-9,15-16H,5-7,10-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCKSLCCAGWODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

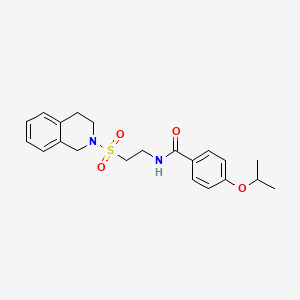
![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)
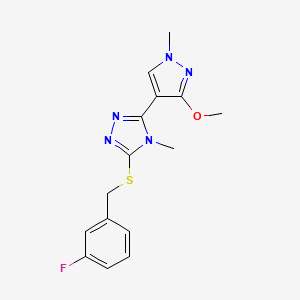

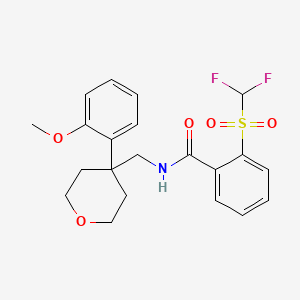
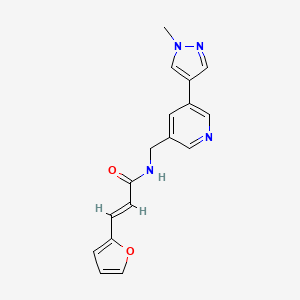
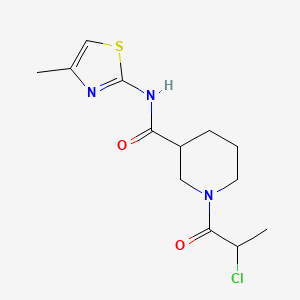
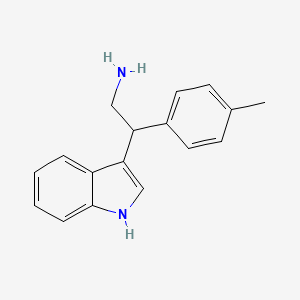

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)
![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)
![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)